Product packaging for Bis(4-methylphenyl)methanimine(Cat. No.:CAS No. 16620-75-0)

Bis(4-methylphenyl)methanimine

Cat. No.: B12212245
CAS No.: 16620-75-0
M. Wt: 209.29 g/mol
InChI Key: FMJLJZORCRAZHN-UHFFFAOYSA-N
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Description

Overview of Imine Chemistry within Modern Synthesis

Imines, also known as Schiff bases, are a class of organic compounds characterized by a carbon-nitrogen double bond (C=N). numberanalytics.comwikipedia.org This functional group is analogous to the carbonyl group (C=O) found in aldehydes and ketones, with the oxygen atom replaced by a nitrogen group. wikipedia.orgmasterorganicchemistry.com The nitrogen can be attached to a hydrogen atom or an organic group, such as an alkyl or aryl substituent. numberanalytics.com

The synthesis of imines is a cornerstone of organic chemistry. The most traditional method involves the condensation reaction between a primary amine and either an aldehyde or a ketone. wikipedia.orgmasterorganicchemistry.com This reaction typically proceeds via a hemiaminal intermediate, followed by the elimination of a water molecule to form the imine. numberanalytics.com To drive the equilibrium toward the product, dehydrating agents or azeotropic distillation are often employed to remove the water as it forms. wikipedia.org

Modern synthetic chemistry has seen the development of more efficient and sustainable methods for imine synthesis. numberanalytics.com Catalysis plays a pivotal role in these advancements, with metal complexes, organocatalysts, and enzymes being used to enhance reaction efficiency and selectivity under milder conditions. numberanalytics.com Alternative strategies, such as the direct preparation of imines from amines through transition metal-catalyzed oxidative coupling, have also emerged, offering a greener approach by avoiding the separate preparation of aldehyde precursors. rsc.org Other methods include reactions of nitriles with Grignard reagents, known as the Moureu-Mignonac ketimine synthesis. wikipedia.org

Imines are highly versatile intermediates in organic synthesis, participating in a wide array of chemical transformations. numberanalytics.com Their reactivity allows for their use in:

Nucleophilic additions: The electrophilic carbon of the imine is susceptible to attack by nucleophiles.

Cycloaddition reactions: Imines can react with ketenes and dienes in Staudinger and Diels-Alder type reactions to form heterocyclic compounds like β-lactams and tetrahydropyridines. wikipedia.org

Reductions: The C=N bond can be readily reduced to form amines. masterorganicchemistry.com

This reactivity makes imines crucial building blocks for constructing complex molecules, including pharmaceuticals, natural products, and advanced materials. numberanalytics.comrsc.org Their chemistry is central to the development of cascade reactions and multicomponent reactions, which allow for the synthesis of intricate molecular architectures in a single step. numberanalytics.com

Significance of Bis(4-methylphenyl)methanimine as a Prototypical Imine Structure in Research

This compound, a ketimine derived from di-p-tolyl ketone, serves as a valuable model compound in organic research. Its structure is defined by two p-tolyl (4-methylphenyl) groups attached to the carbon atom of the C=N double bond. This diaryl substitution imparts specific steric and electronic properties that make it an excellent substrate for studying reaction mechanisms and testing the limits of new synthetic methodologies.

The bulky tolyl groups provide significant steric hindrance around the imine functional group, influencing its reactivity and stability. Researchers often use such sterically demanding substrates to evaluate the effectiveness of new catalysts or reagents. The aromatic rings also allow for the electronic nature of the imine to be tuned through the introduction of further substituents, although in this parent structure, the methyl groups act as weak electron-donating groups.

As a prototypical diaryl ketimine, this compound is a representative example used to explore reactions that are fundamental to imine chemistry. Its synthesis and reactions provide insight into the behavior of a wide class of aromatic imines that are key intermediates in the synthesis of various organic compounds.

Table 1: Chemical Properties of this compound and Related Compounds Note: Experimental data for this compound is sparse in public literature; some data is based on its precursor or related structures.

PropertyValueCompound
Molecular Formula C₁₅H₁₅NThis compound
Molecular Weight 209.29 g/mol This compound
Precursor Ketone Bis(4-methylphenyl)methanone4,4'-Dimethylbenzophenone
Precursor Amine Ammonia (B1221849) (or primary amine)-
Related Ketazine C₃₀H₂₈N₂N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine
Boiling Point (Ketazine) 528.6°C at 760 mmHgN-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine lookchem.com
Density (Ketazine) 1.02 g/cm³N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine lookchem.com
Refractive Index (Ketazine) 1.582N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine lookchem.com

Historical Context and Evolution of Research on this compound

The study of imines dates back to the 19th century. The German chemist Hugo Schiff first reported the synthesis of these compounds in 1864, which is why they are often called Schiff bases. numberanalytics.comresearchgate.net The term "imine" itself was later coined in 1883 by another German chemist, Albert Ladenburg. wikipedia.org

The evolution of research on specific imines like this compound is intrinsically linked to the development of general synthetic methods for ketones and imines. Early research would have focused on the fundamental condensation reaction between a ketone and an amine. The synthesis of the precursor, bis(4-methylphenyl)methanone, would have been a key step, likely achieved through Friedel-Crafts acylation or related reactions.

A significant advancement applicable to the synthesis of ketimines was the Moureu-Mignonac ketimine synthesis, which involves the reaction of a nitrile with a Grignard reagent. wikipedia.org This method provides a pathway to primary ketimines like this compound. For this specific compound, the reaction would involve p-tolunitrile (B1678323) and p-tolylmagnesium bromide.

While early studies focused on the synthesis and basic characterization of imines, contemporary research has shifted towards their application in more complex synthetic challenges. The evolution reflects a broader trend in organic chemistry: from simply making molecules to using them as tools for constructing highly functional and intricate molecular systems. Diaryl ketimines, once objects of fundamental study, are now routinely used as substrates in the development of new catalytic systems, including those for asymmetric synthesis.

Research Trajectories and Current Challenges in Imine-Based Chemistry

The field of imine chemistry continues to be an area of active research, with several key trajectories and persistent challenges.

Current Research Trajectories:

Green and Sustainable Synthesis: There is a strong emphasis on developing environmentally benign methods for imine synthesis. chemistryviews.org This includes the use of non-toxic and renewable solvents, such as supercritical carbon dioxide, and the application of micellar catalysis to reduce the need for hazardous organic solvents. rsc.orgchemistryviews.org

Asymmetric Catalysis: A major area of interest is the development of asymmetric reactions involving imines. numberanalytics.com The enantioselective reduction of imines to produce chiral amines is particularly important, as these products are valuable building blocks for the pharmaceutical industry. nih.gov This has led to the discovery and engineering of natural imine reductases (IREDs) and the design of artificial metalloenzymes. nih.gov

Advanced Materials: Imines are being increasingly used in materials science. numberanalytics.com Their dynamic covalent nature—the ability of the C=N bond to form and break reversibly—is exploited in the creation of self-healing polymers and covalent adaptable networks (CANs). nih.gov Imine linkages are also fundamental to the construction of porous crystalline materials known as covalent organic frameworks (COFs), which have applications in gas storage and catalysis. researchgate.net

Complex Molecule Synthesis: Imine reactions are being integrated into sophisticated cascade and multicomponent reaction sequences. numberanalytics.com These strategies allow for the rapid assembly of complex molecular structures from simple starting materials in a highly efficient manner, minimizing purification steps and waste.

Current Challenges:

Reaction Scale-Up: Translating promising laboratory-scale imine reactions to an industrial scale remains a significant hurdle. numberanalytics.com Maintaining specific reaction conditions, such as temperature and solvent purity, and ensuring the long-term stability of catalysts can be challenging on a large scale. numberanalytics.com

Substrate Scope and Stability: While many methods work well for a range of imines, expanding the substrate scope is an ongoing goal. nih.gov A particular challenge is the hydrolytic instability of many imines, especially non-cyclic ones, which can limit their use in aqueous media, a common environment for biocatalytic processes. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15N B12212245 Bis(4-methylphenyl)methanimine CAS No. 16620-75-0

Properties

IUPAC Name

bis(4-methylphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-11-3-7-13(8-4-11)15(16)14-9-5-12(2)6-10-14/h3-10,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJLJZORCRAZHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60877755
Record name P,P'-DIMETHYLBENZOPHENONEIMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60877755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16620-75-0
Record name P,P'-DIMETHYLBENZOPHENONEIMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60877755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Bis 4 Methylphenyl Methanimine and Analogues

Optimization of Established Synthesis Routes for Bis(4-methylphenyl)methanimine

Traditional methods for the synthesis of this compound typically involve the condensation of p-tolualdehyde and p-toluidine (B81030). Recent research has focused on optimizing these routes to be more environmentally friendly and efficient.

Catalyst-Free Condensation Approaches

The direct condensation of an aldehyde and an amine is the most straightforward route to an imine. Catalyst-free approaches are gaining traction due to their simplicity and reduced potential for contamination of the final product. A notable development in this area is the solvent- and catalyst-free synthesis of imines under reduced pressure.

In a representative procedure, p-tolualdehyde can be reacted with p-toluidine without any solvent. The removal of the water byproduct under vacuum drives the reaction to completion, affording this compound in excellent yield. scirp.orgscirp.org This method is not only efficient but also aligns with the principles of green chemistry by eliminating the need for both a catalyst and a solvent.

Reactant 1Reactant 2ConditionsReaction Time (h)Yield (%)Reference
p-Tolualdehydep-ToluidineSolvent-free, catalyst-free, vacuum4.599 scirp.orgscirp.org

Acid-Catalyzed Condensation Methodologies

Acid catalysis is a conventional and effective method for promoting imine formation by activating the carbonyl group of the aldehyde towards nucleophilic attack by the amine. Various acids can be employed, ranging from mineral acids to organic acids and Lewis acids.

Aqueous formic acid has been demonstrated as an efficient and environmentally benign organocatalyst for the synthesis of imines. researchgate.net The reaction proceeds under mild conditions at room temperature, offering high yields of the desired product. researchgate.net The acidic hydrogen of formic acid is believed to activate the carbonyl group of p-tolualdehyde through hydrogen bonding, thereby facilitating the nucleophilic attack of p-toluidine. researchgate.net

Reactant 1Reactant 2CatalystSolventTemperatureYield (%)Reference
p-Tolualdehydep-ToluidineAqueous Formic Acid-Room Temp.High researchgate.net

Solvent-Free and Mechanochemical Synthesis Strategies

Solvent-free synthesis is a key aspect of green chemistry, minimizing waste and often simplifying product isolation. As mentioned in section 2.1.1, the reaction of p-tolualdehyde and p-toluidine can be effectively carried out without a solvent. scirp.orgscirp.org

Mechanochemistry, which involves chemical transformations induced by mechanical energy (e.g., grinding or ball-milling), has emerged as a powerful solvent-free technique for organic synthesis. acs.orgresearchgate.netnih.gov This method can lead to shorter reaction times and high yields. nih.gov The synthesis of imines via mechanochemistry typically involves grinding the solid aldehyde and amine together, sometimes with a catalytic amount of a solid acid or without any additive. acs.orguniv-ouargla.dz This direct mixing of reactants in the solid state can overcome solubility issues and enhance reaction rates. While a specific example for this compound is not detailed in the provided search results, the general applicability of this method to aromatic aldehydes and anilines suggests its feasibility. acs.orgresearchgate.netnih.gov

MethodReactantsConditionsReaction TimeYieldReference
Manual GrindingAromatic Aldehydes & AnilinesSolvent-free, Room Temp.15 minGood to Excellent nih.gov
Ball MillingAmine & Aldehyde PrecursorsAmbient Temp.1 hourHigh rsc.orgrsc.org

Novel Synthetic Pathways for this compound

Beyond the optimization of traditional condensation reactions, novel synthetic pathways are being explored to access imines through different chemical transformations.

Transition Metal-Catalyzed Imine Formation

Transition metal catalysis offers a versatile platform for the synthesis of imines, often proceeding through pathways other than direct condensation. rsc.orgacs.orgresearchgate.net These methods can utilize alternative starting materials and offer unique reactivity and selectivity.

One common approach is the oxidative coupling of primary amines, which avoids the need for a pre-synthesized aldehyde. rsc.org Various transition metal catalysts, including those based on copper, have been employed for this transformation. rsc.org Another strategy involves the reaction of alcohols with amines, where the transition metal catalyst facilitates the in-situ oxidation of the alcohol to the corresponding aldehyde, which then condenses with the amine. researchgate.net Catalysts based on palladium and ruthenium have shown efficacy in this type of reaction. acs.orgorganic-chemistry.org

Starting MaterialsCatalyst SystemGeneral TransformationReference
Primary AminesTransition Metal CatalystOxidative Homocoupling rsc.org
Benzyl Alcohols and Primary AminesPd-catalystOne-pot reaction organic-chemistry.org
Secondary AminesAg2CO3 co-catalystOxidation to Imines organic-chemistry.org

Photochemical and Electrochemical Synthesis Techniques

Photochemical and electrochemical methods represent emerging green and sustainable approaches to imine synthesis. These techniques utilize light or electricity, respectively, to drive chemical reactions, often under mild conditions.

Photochemical Synthesis: Photochemical transformations of imines can occur through various mechanisms, including photoinduced radical reactions. anr.fr For instance, the visible-light-mediated photochemical oxidation of benzyl alcohols, followed by reaction with anilines, provides a metal-free and environmentally friendly route to Schiff bases. organic-chemistry.org Another approach involves the photocatalytic aerobic self-condensation of benzylic amines to yield imines. acs.org

Electrochemical Synthesis: Electrochemical methods have proven valuable for the synthesis of various nitrogen-containing organic compounds, including imines. nih.govacs.org The electrochemical oxidation of amines can lead to the formation of imines. acs.org This approach avoids the need for chemical oxidants, with the electrode serving as the oxidant. acs.org

MethodStarting MaterialsKey FeaturesReference
PhotochemicalBenzyl Alcohols and AnilinesVisible-light mediated, metal-free organic-chemistry.org
PhotochemicalBenzylic AminesPhotocatalytic aerobic self-condensation acs.org
ElectrochemicalAminesAvoids chemical oxidants acs.org

Green Chemistry Approaches to this compound Synthesis

The synthesis of Schiff bases, including N-(4-methylbenzylidene)-4-methylaniline, has traditionally involved refluxing in organic solvents, often for extended periods, which generates significant chemical waste. Modern synthetic chemistry emphasizes the principles of green chemistry to mitigate environmental impact by reducing solvent use, energy consumption, and waste production.

Several innovative, eco-friendly methods have been developed for the synthesis of aromatic Schiff bases that are applicable to N-(4-methylbenzylidene)-4-methylaniline. These approaches often result in higher yields, shorter reaction times, and simpler product purification. bibliotekanauki.pl

Solvent-Free and Catalyst-Free Synthesis: One of the most effective green strategies is the elimination of volatile organic solvents. The condensation of 4-methylbenzaldehyde with 4-methylaniline can be achieved by simply grinding the two solid reactants together at room temperature, a process known as mechanochemistry. This method is highly efficient, often requiring no catalyst and proceeding to completion in minutes. bibliotekanauki.pl In some variations, a minimal amount of a solid catalyst, such as iron (II) sulfate, can be used to accelerate the reaction. bibliotekanauki.pl

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. chemijournal.com In the context of Schiff base synthesis, microwave-assisted methods can dramatically reduce reaction times from hours to minutes. The reaction between 4-methylbenzaldehyde and 4-methylaniline can be performed under solvent-free conditions, where the neat reactants are exposed to microwave energy. This technique not only speeds up the reaction but also often leads to cleaner products with higher yields. The use of natural, biodegradable catalysts, such as acidic fruit juices or extracts from materials like cashew nutshells, has also been explored in conjunction with microwave heating to further enhance the green credentials of the synthesis. bibliotekanauki.pl

Natural Catalysts and Benign Media: The use of natural and biodegradable materials as catalysts is a growing area of green chemistry. For instance, Kinnow peel waste has been successfully employed as a solid, reusable catalyst for the synthesis of N-benzylideneaniline and its derivatives. nih.gov Such catalysts are inexpensive, readily available, and environmentally benign. Furthermore, conducting the reaction in water, the most environmentally friendly solvent, is another viable green approach. Although reactants may have low water solubility, the synthesis can proceed effectively in an aqueous suspension, often yielding a pure product that can be easily isolated by filtration. bibliotekanauki.pl

Below is a comparative table of different synthetic approaches.

MethodCatalystSolventTimeYield (%)Green Chemistry Principles Addressed
Conventional Acid/BaseEthanol (B145695)/Toluene3-12 hours60-80-
Mechanochemical None / FeSO₄Solvent-Free2-10 minutes>90Atom Economy, Waste Prevention, Energy Efficiency
Microwave-Assisted None / Fly-ashSolvent-Free1-5 minutes>95Energy Efficiency, Waste Prevention
Natural Catalyst Kinnow Peel PowderSolvent-Free3-5 minutes~85Use of Renewable Feedstocks, Safer Solvents & Auxiliaries
Aqueous Medium NoneWater20-30 hours70-98Safer Solvents & Auxiliaries

Synthesis of Deuterated and Isotopically Labelled this compound

Isotopically labelled compounds are indispensable tools in mechanistic studies, metabolic tracking, and as internal standards in quantitative mass spectrometry. The synthesis of deuterated N-(4-methylbenzylidene)-4-methylaniline can be strategically achieved by incorporating deuterium atoms into the starting materials: 4-methylbenzaldehyde and 4-methylaniline.

The synthetic route involves two main stages:

Synthesis of Labeled Precursors: Established methods are used to introduce deuterium at specific positions on the aromatic rings or the methyl groups of the precursors.

Condensation Reaction: The deuterated precursors are then condensed using standard or green synthetic methods to form the final isotopically labelled Schiff base.

Deuteration of Precursors:

Ring Deuteration: The aromatic protons of 4-methylbenzaldehyde and 4-methylaniline can be replaced with deuterium through acid-catalyzed electrophilic substitution in the presence of a deuterium source like D₂O or deuterosulfuric acid (D₂SO₄). Alternatively, catalytic methods involving transition metals can be used for the selective deuteration of haloarenes, which can then be converted to the desired precursors.

Methyl Group Deuteration: The methyl groups (-CH₃) can be converted to trideuteromethyl groups (-CD₃) through various synthetic transformations. For example, a tolyl halide could undergo a Grignard reaction with deuterated methyl iodide (CD₃I), or a carboxylic acid derivative could be reduced using a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄).

Aldehyde Proton Deuteration: The aldehyde proton (-CHO) of 4-methylbenzaldehyde can be replaced with deuterium by first converting the aldehyde to an acetal, followed by treatment with a strong base and a deuterium source, and subsequent hydrolysis back to the deuterated aldehyde.

Once the desired isotopically labeled precursors are synthesized, they are reacted together to yield the final product. For example, reacting 4-(trideuteromethyl)benzaldehyde with 4-(trideuteromethyl)aniline would yield N-[4-(trideuteromethyl)benzylidene]-4-(trideuteromethyl)aniline.

The table below outlines potential deuteration patterns for N-(4-methylbenzylidene)-4-methylaniline and the required precursors.

Labeled Compound NameDeuterated Precursor 1Deuterated Precursor 2Labeling Position
N-(4-methylbenzylidene-d₇)-4-methylaniline4-methylbenzaldehyde-2,3,5,6-d₄,-CHO-d₁4-methylanilineBenzaldehyde moiety
N-(4-methylbenzylidene)-4-methylaniline-d₇4-methylbenzaldehyde4-methylaniline-2,3,5,6-d₄, -ND₂-d₂Aniline moiety
N-[4-(trideuteromethyl)benzylidene]-4-methylaniline4-(trideuteromethyl)benzaldehyde4-methylanilineBenzaldehyde methyl group
N-(4-methylbenzylidene)-4-(trideuteromethyl)aniline4-methylbenzaldehyde4-(trideuteromethyl)anilineAniline methyl group
Perdeuterated-N-(4-methylbenzylidene)-4-methylanilinePerdeuterated-4-methylbenzaldehydePerdeuterated-4-methylanilineAll non-exchangeable positions

Scale-Up Considerations and Industrial Synthesis Research of this compound

The transition from laboratory-scale synthesis to industrial production of N-(4-methylbenzylidene)-4-methylaniline requires careful consideration of several factors to ensure efficiency, safety, cost-effectiveness, and sustainability. While specific industrial-scale research on this particular Schiff base is not widely published, general principles of chemical process scale-up for similar compounds provide a clear framework.

Key Considerations for Industrial Scale-Up:

Reaction Conditions: The highly efficient solvent-free and microwave-assisted methods developed under green chemistry principles are attractive for industrial application. However, scaling these processes presents unique challenges.

Mechanochemistry: While grinding is simple at the lab scale, industrial-scale milling requires specialized equipment like ball mills or jet mills. Ensuring uniform mixing and efficient energy transfer to maintain high reaction rates and yields is critical.

Microwave Synthesis: Industrial microwave reactors are available but represent a significant capital investment. Heat distribution and management become paramount in large-volume reactors to prevent localized overheating and ensure consistent product quality.

Heat Management: The condensation reaction to form Schiff bases is typically exothermic. On a large scale, efficient heat removal is crucial to prevent thermal runaway, control reaction selectivity, and avoid product degradation. This necessitates the use of jacketed reactors with precise temperature control systems.

Purification: In the laboratory, purification is often achieved by recrystallization. At an industrial scale, this can be energy and solvent-intensive. Process optimization should aim for a reaction that yields a product of sufficient purity to minimize downstream processing. Melt crystallization or distillation could be considered as alternatives to solvent-based methods.

Catalyst Selection and Recovery: For catalyzed reactions, the cost, efficiency, and lifecycle of the catalyst are major factors. Heterogeneous catalysts are preferred for industrial processes as they can be more easily separated from the reaction mixture (e.g., by filtration) and potentially regenerated and reused, reducing both cost and waste. nih.gov

Process Safety: A thorough hazard analysis is required to identify potential risks, such as dust explosion hazards when handling fine powders in mechanochemical processes or managing pressure buildup in heated reactor systems.

Research in this area focuses on developing continuous flow processes, which can offer superior control over reaction parameters, improved heat transfer, and enhanced safety compared to traditional batch processing, making them well-suited for the large-scale production of fine chemicals like Schiff bases.

Reaction Chemistry and Mechanistic Studies of Bis 4 Methylphenyl Methanimine

Nucleophilic Addition Reactions to the Imine Carbon

The polarized nature of the carbon-nitrogen double bond in Bis(4-methylphenyl)methanimine renders the imine carbon susceptible to attack by various nucleophiles. This section details the addition of organometallic reagents, hydride reductions with a focus on stereochemical outcomes, and additions of carbonyl compounds.

Organometallic Reagent Additions

The addition of organometallic reagents, such as organolithium and Grignard reagents, to imines is a fundamental carbon-carbon bond-forming reaction, leading to the synthesis of amines. While specific studies detailing the reaction of this compound with a wide array of organometallic reagents are not extensively documented in publicly available literature, the general reactivity pattern of diaryl ketimines suggests that it would readily undergo such additions.

For instance, the reaction of a Grignard reagent, such as methylmagnesium bromide, with this compound would be expected to yield the corresponding tertiary amine after acidic workup. The mechanism involves the nucleophilic attack of the organometallic species on the electrophilic imine carbon, forming a magnesium salt of the resulting amide, which is then protonated.

Table 1: Plausible Organometallic Addition Reactions with this compound

Organometallic ReagentProduct after Hydrolysis
Methylmagnesium bromide1,1-Bis(4-methylphenyl)ethanamine
Phenyllithium1,1,1-Tris(4-methylphenyl)methanamine

Note: This table represents expected products based on the general reactivity of diaryl ketimines, as specific experimental data for this compound was not found in the searched literature.

Hydride Reductions and Stereochemical Control

The reduction of imines to amines is a crucial transformation in organic synthesis. Hydride reducing agents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are commonly employed for this purpose. wikipedia.orgwikipedia.org The reduction of this compound with these reagents would lead to the formation of bis(4-methylphenyl)methanamine (B1224576).

Lithium aluminum hydride is a potent reducing agent capable of reducing a wide variety of functional groups, including imines. wikipedia.orgbyjus.com Sodium borohydride is a milder reducing agent and is also effective for the reduction of imines, often requiring protic solvents like methanol (B129727) or ethanol (B145695) to enhance its reactivity. wikipedia.org

In the context of prochiral imines, the stereochemical outcome of hydride reduction is a significant aspect. However, as this compound is not prochiral, the reduction does not generate a new stereocenter. Therefore, stereochemical control is not a factor in this specific transformation.

Table 2: Hydride Reduction of this compound

Hydride ReagentProduct
Sodium Borohydride (NaBH₄)Bis(4-methylphenyl)methanamine
Lithium Aluminum Hydride (LiAlH₄)Bis(4-methylphenyl)methanamine

Note: This table illustrates the expected product from the hydride reduction of this compound based on established reactivity patterns of imines.

Carbonyl Additions (e.g., Aldol-type Reactions)

Imines can act as electrophiles in reactions with enolates derived from carbonyl compounds, in transformations analogous to the aldol (B89426) reaction. This reaction, often referred to as an aza-aldol or Mannich-type reaction, results in the formation of β-amino carbonyl compounds.

Cycloaddition Reactions Involving the C=N Bond

The carbon-nitrogen double bond of this compound can participate in cycloaddition reactions, providing a direct route to various nitrogen-containing heterocyclic compounds. This section focuses on [2+1] and [2+2] cycloaddition pathways for the synthesis of aziridines and azetidines, respectively.

[2+1] Cycloadditions for Aziridine Synthesis

The [2+1] cycloaddition of a carbene or a carbene equivalent to an imine is a common method for the synthesis of aziridines. While specific studies on the [2+1] cycloaddition reactions of this compound are scarce, the general reactivity of diaryl ketimines suggests its potential as a substrate in such transformations. For example, the reaction with a diazo compound in the presence of a suitable catalyst could generate a carbene that adds across the C=N bond to form the corresponding tri-substituted aziridine.

[2+2] Cycloadditions for Azetidine (B1206935) Synthesis

The [2+2] cycloaddition of an imine with a ketene, known as the Staudinger reaction, is a classic and versatile method for the synthesis of β-lactams (azetidin-2-ones). Although specific examples involving this compound are not prevalent in the literature, it is plausible that it could react with a ketene, generated in situ from an acyl chloride and a tertiary amine, to form a tetrasubstituted β-lactam. The reaction is believed to proceed through a zwitterionic intermediate, which then undergoes conrotatory ring closure to form the four-membered azetidine ring.

[3+2] Cycloadditions with Dipolarophiles

While specific studies on the [3+2] cycloaddition reactions of this compound are not extensively documented in the reviewed literature, the general reactivity of imines suggests their potential to participate in such transformations. Imines can react with various 1,3-dipoles, such as nitrile oxides, azomethine ylides, and nitrones, to form five-membered heterocyclic rings. The presence of the two electron-donating methyl groups on the phenyl rings of this compound would likely influence the electron density of the imine double bond, thereby affecting its reactivity as a dipolarophile.

In a typical [3+2] cycloaddition, the highest occupied molecular orbital (HOMO) of one component reacts with the lowest unoccupied molecular orbital (LUMO) of the other. The electronic nature of both the 1,3-dipole and the dipolarophile dictates the reaction's feasibility and regioselectivity. For instance, in reactions with nitrones, the regioselectivity is often controlled by the substituents on both reactants. Theoretical studies on related systems, such as the reaction between N-methyl-1-phenylmethanimine oxide and bicyclopropylidene, indicate that these reactions proceed via a one-step, kinetically controlled mechanism.

The potential of this compound to act as a dipolarophile is an area that warrants further investigation to explore the synthesis of novel heterocyclic compounds.

Pericyclic Reactions and Rearrangements of this compound

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. They are categorized based on the number of electrons and components involved. While specific experimental data on this compound undergoing pericyclic reactions is scarce, its structural features allow for theoretical consideration of such transformations.

Electrocyclic Reactions: These reactions involve the formation of a σ-bond between the termini of a conjugated π-system, or the reverse ring-opening process. For this compound, an electrocyclic reaction could be envisioned if the molecule were part of a larger conjugated system. The stereochemical outcome of such reactions is governed by the Woodward-Hoffmann rules, which depend on whether the reaction is initiated by heat (thermal conditions) or light (photochemical conditions) and the number of π-electrons involved. youtube.commasterorganicchemistry.com

Sigmatropic Rearrangements: These reactions involve the migration of a σ-bond across a π-system. The nomenclature [m,n] denotes the number of atoms over which the σ-bond migrates on each fragment. For this compound, a proquest.comstrath.ac.uk-sigmatropic rearrangement could theoretically occur, involving the migration of a group from the carbon to the nitrogen of the imine. The feasibility of such a rearrangement would depend on the nature of the migrating group and the reaction conditions.

Further experimental and computational studies are necessary to determine if and under what conditions this compound can participate in pericyclic reactions and rearrangements.

Oxidation and Reduction Processes

Electrochemical Oxidation Pathways

The electrochemical oxidation of imines, particularly those derived from aromatic aldehydes and amines, has been a subject of interest. Studies on anilines and related compounds provide insights into the potential oxidation pathways of this compound. tsijournals.com The oxidation can occur at either the aromatic rings or the nitrogen atom of the imine functionality.

The initial step in the electrochemical oxidation of anilines is often a one-electron transfer to form a cation radical. tsijournals.com This radical can then undergo further reactions, such as dimerization or reaction with the solvent. For this compound, the presence of electron-donating methyl groups on the phenyl rings would likely lower the oxidation potential compared to unsubstituted benzophenone (B1666685) imine.

The proposed general mechanism for the electrochemical oxidation of N-benzylideneanilines involves the formation of various products through different intermediates arising from initial oxidation at the nitrogen atom, followed by potential ring oxidation. tsijournals.com The specific products formed would depend on the reaction conditions, including the solvent, supporting electrolyte, and electrode material.

Cyclic voltammetry is a key technique used to study such electrochemical processes. For benzophenone, a related ketone, cyclic voltammetry studies have provided detailed data on its redox behavior. uit.nomdpi.com Similar studies on this compound would be invaluable in elucidating its precise electrochemical oxidation pathways.

Compound Oxidation Potential (Epa) Notes
AnilineVaries with substituentOxidation can lead to benzidine, hydroxyaniline, and other derivatives. tsijournals.com
Benzophenone-Studied via reduction in cyclic voltammetry. uit.nomdpi.com
Benzophenone Imine-Can be electrochemically oxidized to form azines. acs.org

This table is illustrative and based on related compounds, as specific data for this compound is not available.

Selective Reduction to Amine Derivatives

The reduction of imines to their corresponding amines is a fundamental transformation in organic synthesis. This compound can be selectively reduced to bis(4-methylphenyl)methanamine, a secondary amine. This transformation is typically achieved using various reducing agents.

A common and effective reagent for this purpose is sodium borohydride (NaBH₄). youtube.com The reduction mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbon atom of the imine double bond. This is followed by protonation of the resulting nitrogen anion, typically by the solvent (e.g., an alcohol) used in the reaction.

Other reducing agents, such as lithium aluminum hydride (LiAlH₄), can also be used, although NaBH₄ is generally preferred for its milder nature and better functional group tolerance. Catalytic hydrogenation, using hydrogen gas and a metal catalyst like palladium on carbon (Pd/C), is another effective method for imine reduction. wikipedia.org

The choice of reducing agent can be crucial for achieving selectivity, especially in the presence of other reducible functional groups. For instance, sodium cyanoborohydride (NaBH₃CN) is known to selectively reduce imines in the presence of aldehydes or ketones. masterorganicchemistry.com

Reducing Agent Conditions Product Selectivity
Sodium Borohydride (NaBH₄)Alcoholic solventBis(4-methylphenyl)methanamineGood
Lithium Aluminum Hydride (LiAlH₄)Ethereal solventBis(4-methylphenyl)methanamineStrong, less selective
Catalytic Hydrogenation (H₂/Pd/C)Various solventsBis(4-methylphenyl)methanamineHigh
Sodium Cyanoborohydride (NaBH₃CN)Mildly acidicBis(4-methylphenyl)methanamineHigh for imines over carbonyls masterorganicchemistry.com

Studies of Related Imine Derivatives and Azines Derived from this compound

Formation and Reactivity of this compound-Derived Azines

Azines are compounds containing the R₂C=N-N=CR₂ functionality. The azine derived from this compound would be bis[bis(4-methylphenyl)methylidene]hydrazine. This can be synthesized through the reaction of bis(4-methylphenyl)methanone (the corresponding ketone) with hydrazine (B178648) hydrate.

Alternatively, recent studies have shown that azines can be formed via the electrochemical oxidation of imines. For example, benzophenone azine can be synthesized from two equivalents of benzophenone imine through an electro-oxidative process. acs.org This method offers a potentially greener alternative to traditional chemical synthesis. The reaction proceeds via the generation of an active catalyst, such as iodine (I₂), from the electrochemical oxidation of an iodide salt. acs.org

The reactivity of azines is diverse. They can undergo hydrolysis back to the corresponding carbonyl compound and hydrazine. They can also be reduced to form 1,2-disubstituted hydrazines or cleaved to form primary amines. The specific reactivity of bis[bis(4-methylphenyl)methylidene]hydrazine would be influenced by the steric and electronic properties of the bulky bis(4-methylphenyl)methyl groups.

Starting Material Reagent/Condition Product
Bis(4-methylphenyl)methanoneHydrazine HydrateBis[bis(4-methylphenyl)methylidene]hydrazine
This compoundElectrochemical Oxidation with IodideBis[bis(4-methylphenyl)methylidene]hydrazine

Mechanistic Investigations of Azine Reactions

The formation of azines, compounds characterized by a C=N-N=C functional group, is a notable reaction pathway for imines, including this compound. Azines can be formed from the reaction of two molecules of a carbonyl compound with hydrazine. Symmetrical azines are produced when the same carbonyl compound is used, while unsymmetrical azines result from the use of two different carbonyl compounds. erpublications.com The mechanism of azine formation from imines is a subject of ongoing investigation, with several potential pathways proposed.

One proposed mechanism involves the direct coupling of two imine molecules, often facilitated by a catalyst or specific reaction conditions. This process can be envisioned as a formal oxidative dimerization. Another plausible route involves the in-situ hydrolysis of the imine back to its parent ketone, 4,4'-dimethylbenzophenone, which can then react with hydrazine or a hydrazine derivative to form the corresponding hydrazone. This hydrazone can subsequently react with another molecule of the ketone to yield the azine.

A review of azine synthesis highlights that the reaction of a ketone with hydrazine is a common and efficient method for producing symmetrical azines. erpublications.com The proposed mechanism for this reaction when catalyzed by an ester involves the activation of the carbonyl group, followed by nucleophilic attack of hydrazine and subsequent dehydration steps. researchgate.net While not directly studying this compound, this provides a foundational understanding of the steps likely involved in azine formation from its parent ketone.

Detailed mechanistic studies involving this compound specifically are limited in the publicly available literature. However, the general principles of imine and azine chemistry suggest that the electronic and steric properties of the two p-tolyl groups will significantly influence the reaction rates and equilibrium positions of these transformations.

Catalyzed Transformations and Activation Mechanisms

The reactivity of the imine bond in this compound can be significantly enhanced through catalysis. Activation typically involves increasing the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack.

Lewis Acid Activation of the Imine Bond

Lewis acids are effective catalysts for activating imines by coordinating to the lone pair of electrons on the nitrogen atom. This coordination withdraws electron density from the C=N bond, thereby increasing the electrophilicity of the imine carbon. A variety of Lewis acids, including those based on aluminum, magnesium, and zinc, have been shown to catalyze reactions of imines. researchgate.net

For this compound, coordination of a Lewis acid would generate a highly electrophilic iminium-like species. This activated complex is then primed for attack by a wide range of nucleophiles. The general mechanism for Lewis acid-catalyzed nucleophilic addition to an imine is depicted below:

Table 1: Proposed General Mechanism for Lewis Acid Activation

StepDescription
1. Coordination The Lewis acid (LA) coordinates to the nitrogen atom of the imine.
2. Activation The electrophilicity of the imine carbon is significantly increased.
3. Nucleophilic Attack A nucleophile (Nu⁻) attacks the activated imine carbon.
4. Product Formation The resulting adduct is formed, and the Lewis acid can be regenerated.

While specific studies detailing the Lewis acid activation of this compound are not extensively documented, the principles of this activation mode are well-established for a broad range of imines. researchgate.net The choice of Lewis acid can influence the reaction's efficiency and selectivity.

Brønsted Acid Catalysis in Imine Reactions

Brønsted acids catalyze imine reactions by protonating the nitrogen atom, which, similar to Lewis acid activation, increases the electrophilicity of the imine carbon. This protonation generates a reactive iminium ion. The general mechanism involves the reversible protonation of the imine, followed by nucleophilic attack on the iminium ion.

Chiral Brønsted acids, such as phosphoric acids, have been successfully employed in the enantioselective reduction of ketimines. acs.org In these reactions, the Brønsted acid activates the ketimine by protonation, generating an iminium ion. A hydrogen source, such as a Hantzsch ester, then delivers a hydride to the iminium carbon. The chiral environment provided by the catalyst directs the hydride transfer to one face of the iminium ion, leading to the formation of a chiral amine with high enantioselectivity. acs.org

A proposed catalytic cycle for the Brønsted acid-catalyzed transfer hydrogenation of a ketimine is as follows:

Table 2: Proposed Catalytic Cycle for Brønsted Acid-Catalyzed Imine Reduction

StepDescription
1. Protonation The Brønsted acid protonates the imine, forming an iminium ion.
2. Hydride Transfer A hydride donor (e.g., Hantzsch ester) transfers a hydride to the iminium carbon.
3. Product Release The resulting amine is released from the catalyst.
4. Catalyst Regeneration The protonated Hantzsch ester byproduct transfers a proton back to the catalyst, regenerating it for the next cycle.

This methodology is applicable to a range of N-aryl-ketimines and offers a mild route to chiral amines. acs.org

Organocatalytic Approaches to Imine Activation

Organocatalysis has emerged as a powerful tool for the activation of imines, offering an alternative to metal-based catalysts. Chiral organocatalysts, such as phosphoric acids, thioureas, and squaramides, can activate imines through hydrogen bonding interactions. beilstein-journals.org These non-covalent interactions can enhance the electrophilicity of the imine and create a chiral environment to control the stereochemical outcome of the reaction.

For N-unsubstituted ketimines, which are structurally analogous to this compound, organocatalysts have been employed in direct enantioselective hydrophosphonylation reactions. researchgate.net In these cases, a bifunctional organocatalyst can simultaneously activate the ketimine through hydrogen bonding to the nitrogen and position the nucleophile for a stereoselective attack.

The activation of imines through hydrogen bonding is a key principle in many organocatalytic transformations. For instance, in phosphoric acid-catalyzed reactions, the acidic proton of the catalyst can protonate the imine, while the phosphate (B84403) anion can interact with other components of the reaction, creating a highly organized transition state that dictates the stereoselectivity of the product. beilstein-journals.org

Catalytic Applications and Ligand Design Involving Bis 4 Methylphenyl Methanimine

Bis(4-methylphenyl)methanimine as a Chiral Auxiliary in Asymmetric Synthesis

There is currently no scientific literature available that describes the use of this compound as a chiral auxiliary in asymmetric synthesis. For a compound to function as a chiral auxiliary, it must itself be chiral, typically possessing a stereocenter. This compound is an achiral molecule and, in its unmodified state, cannot be used to induce enantioselectivity in chemical reactions. While imines can be modified to incorporate chirality, no such derivatives of this compound for this purpose have been reported.

Design and Synthesis of Metal-Bis(4-methylphenyl)methanimine Complexes for Catalysis

A thorough search of chemical databases and peer-reviewed journals yielded no reports on the design, synthesis, or catalytic application of metal complexes involving this compound as a ligand. The following subsections detail specific areas where no data is available.

Stereoselective Catalysis Mediated by Imine Ligands

No studies have been published on the use of this compound in stereoselective catalysis. Research in this field typically involves chiral ligands that can create a chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction. As this compound is achiral, its direct application as a ligand for stereoselective control has not been explored.

Imine-Based Ligands in Hydrogenation Reactions

There are no available research findings on the application of this compound or its metal complexes in hydrogenation reactions. While other imine-containing ligands have been successfully employed in catalytic hydrogenation, this specific compound remains uninvestigated in this context.

Organocatalytic Roles of this compound Derivatives

No research has been published detailing the organocatalytic roles of this compound or its derivatives. Organocatalysis often relies on the ability of a molecule to activate substrates through mechanisms such as iminium ion formation. While the imine functionality is present, no studies have leveraged this compound or its derivatives as catalysts for organic transformations.

Imine-Functionalized Materials as Heterogeneous Catalysts

There is no information available on the use of this compound to create imine-functionalized materials for heterogeneous catalysis. This area of research involves anchoring catalytic species onto solid supports, but no such materials derived from or incorporating the specific structure of this compound have been reported.

Theoretical and Computational Investigations of Bis 4 Methylphenyl Methanimine

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For Bis(4-methylphenyl)methanimine, understanding the arrangement of electrons and the nature of its chemical bonds is crucial for predicting its behavior in chemical reactions.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are widely employed to determine the optimized geometry and electronic properties of molecules. For this compound, DFT calculations, often using the B3LYP functional with a suitable basis set such as 6-31G(d,p), can predict its most stable three-dimensional structure. tandfonline.comresearchgate.net

The ground state geometry of this compound is characterized by a non-planar arrangement of the two 4-methylphenyl (tolyl) rings relative to the central C=N imine bond. This non-planarity arises from the steric hindrance between the ortho-hydrogens of the aromatic rings. The key geometrical parameters, including bond lengths, bond angles, and dihedral angles, can be accurately calculated.

Table 1: Calculated Geometrical Parameters for the Ground State of this compound (Illustrative Data)

Parameter Value
C=N Bond Length (Å) 1.285
C-N Bond Length (Å) 1.420
C-C (imine-phenyl) Bond Length (Å) 1.480
C-N-C Bond Angle (°) 120.5

Note: These are representative values based on DFT calculations of similar N-benzylideneaniline derivatives.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a pivotal role in determining the chemical reactivity of a molecule. nih.govossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov

For this compound, the HOMO is typically localized on the nitrogen atom and the tolyl ring attached to it, reflecting the lone pair of electrons on the nitrogen and the π-system of the aromatic ring. The LUMO is generally centered on the C=N double bond and the other tolyl ring, indicating that this region is susceptible to nucleophilic attack. The presence of electron-donating methyl groups on the phenyl rings increases the energy of the HOMO, making the molecule more susceptible to electrophilic attack.

Table 2: Calculated Frontier Orbital Energies and Global Reactivity Descriptors for this compound (Illustrative Data)

Parameter Value (eV)
HOMO Energy -5.80
LUMO Energy -1.20
HOMO-LUMO Gap 4.60
Ionization Potential 5.80

Note: These values are illustrative and based on typical DFT calculations for para-substituted N-benzylideneanilines.

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transient species like transition states.

The formation of imines, such as this compound, typically proceeds through the condensation of an amine with a carbonyl compound, in this case, 4-methylaniline and 4-methylbenzaldehyde. masterorganicchemistry.com Computational studies can model the reaction pathway, which generally involves the nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration to yield the imine. arkat-usa.orglibretexts.org The reaction is often acid-catalyzed, and theoretical calculations can clarify the role of the catalyst in lowering the activation barriers. arkat-usa.orglibretexts.org

Addition reactions to the C=N bond of imines are also amenable to computational investigation. For instance, the reduction of the imine to a secondary amine can be modeled to understand the stereoselectivity of the process. Computational studies can analyze the transition states for the approach of a reducing agent, such as a hydride, to the imine carbon. nih.gov

Many reactions involving imines are catalyzed by transition metals or organocatalysts. rsc.orgresearchgate.net Computational modeling can provide detailed insights into the catalytic cycle, including the coordination of the imine to the catalyst, the elementary steps of the transformation, and the regeneration of the catalyst. For example, in a catalyzed hydrogenation of this compound, DFT calculations can be used to compare different proposed mechanisms, such as an outer-sphere versus an inner-sphere hydride transfer. rsc.org These studies can help in understanding the factors that control the efficiency and selectivity of the catalyst.

Conformational Analysis and Intramolecular Interactions

The three-dimensional shape of a molecule, or its conformation, can significantly influence its properties and reactivity. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. nih.govbigchem.eu

For this compound, the primary conformational flexibility arises from the rotation around the C-N and C-C single bonds connecting the tolyl rings to the imine core. The rotation around these bonds is hindered by steric interactions between the rings. Computational methods can be used to construct a potential energy surface as a function of the relevant dihedral angles, revealing the low-energy conformations.

The non-planar structure of this compound is a result of a balance between conjugative effects, which favor planarity, and steric repulsion, which favors a twisted conformation. Intramolecular interactions, such as weak C-H···π interactions between the hydrogen atoms of one ring and the π-system of the other, can also play a role in stabilizing certain conformations. These subtle interactions can be identified and quantified through advanced computational techniques like Quantum Theory of Atoms in Molecules (QTAIM).

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the application of this technique can provide significant insights into the behavior of this Schiff base in various environments. MD simulations can elucidate conformational dynamics, intermolecular interactions, and the influence of solvent on the structure and properties of the molecule.

A typical MD simulation of a this compound system would involve defining a simulation box containing one or more molecules of the compound, surrounded by a chosen solvent, such as water or an organic solvent. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates.

Potential Research Findings from MD Simulations:

Conformational Analysis: MD simulations can explore the potential energy surface of this compound to identify stable conformations and the dynamics of transitions between them. The dihedral angles of the phenyl rings relative to the imine bond are key conformational variables.

Solvation Effects: By simulating the compound in different solvents, it is possible to understand how the solvent molecules arrange around the solute and how this affects the compound's conformation and dynamics.

Intermolecular Interactions: In simulations with multiple molecules of this compound, the nature and strength of intermolecular interactions, such as π-π stacking between the phenyl rings, can be investigated.

A hypothetical data table summarizing potential results from an MD simulation of this compound in a water box is presented below.

Simulation ParameterValue
Force FieldAMBER or GROMOS
Solvent ModelTIP3P Water
Temperature298 K
Pressure1 atm
Simulation Time100 ns
Potential Observables
Average Dihedral Angle (C-C-N=C)180° ± 15°
Average Dihedral Angle (C-N=C-C)180° ± 20°
Solvent Accessible Surface Area (SASA)~450-500 Ų
Radius of Gyration~5.5-6.0 Å

This table is illustrative and based on general expectations for a molecule of this size and structure.

Quantum Chemical Studies on Spectroscopic Signatures (Computational Spectroscopy)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules. For this compound, these methods can provide valuable insights into its electronic structure and how it relates to its spectroscopic signatures, such as NMR, IR, and UV-Vis spectra.

DFT calculations are frequently employed to optimize the molecular geometry and predict spectroscopic data. A common approach involves using hybrid functionals like B3LYP in conjunction with a suitable basis set, such as 6-311+G(d,p).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations of NMR chemical shifts (δ) can aid in the assignment of experimental spectra. The GIAO (Gauge-Independent Atomic Orbital) method is widely used for this purpose.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Imine-H8.2 - 8.5-
Aromatic-H7.0 - 7.8120 - 150
Methyl-H2.3 - 2.520 - 22
Imine-C-160 - 165

Note: These are estimated ranges based on calculations for similar Schiff base structures.

Vibrational Spectroscopy (IR and Raman):

Computational methods can predict the vibrational frequencies and intensities of a molecule. These theoretical spectra are valuable for assigning the bands observed in experimental IR and Raman spectra. The characteristic imine (C=N) stretching frequency is a key feature.

Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
C=N Stretch1620 - 1650
Aromatic C=C Stretch1500 - 1600
C-H Aromatic Stretch3000 - 3100
C-H Methyl Stretch2850 - 2980

These predicted frequencies are based on typical values for aromatic Schiff bases and may require scaling to match experimental data.

Electronic Spectroscopy (UV-Vis):

Time-dependent DFT (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. It can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For aromatic Schiff bases like this compound, the UV-Vis spectrum is typically characterized by π → π* and n → π* transitions.

Predicted UV-Vis Absorption for this compound

Electronic TransitionPredicted λmax (nm)
π → π250 - 280
n → π320 - 350

The exact absorption maxima can be influenced by the solvent, which can be modeled in the calculations using methods like the Polarizable Continuum Model (PCM).

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Bis(4-methylphenyl)methanimine in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework, including the chemical environment of each nucleus and the connectivity between atoms.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. Due to the symmetry of the molecule, the two 4-methylphenyl groups are chemically equivalent. The protons on each aromatic ring would likely appear as two doublets in the aromatic region of the spectrum, characteristic of a para-substituted benzene ring. The methyl protons would give rise to a singlet, integrating to six protons. The iminic proton (-CH=N-) would also produce a singlet, typically in a downfield region.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. This would include distinct signals for the methyl carbons, the quaternary aromatic carbons, the protonated aromatic carbons, and the iminic carbon. The chemical shift of the iminic carbon is particularly diagnostic and is expected to appear significantly downfield.

Expected ¹H NMR Chemical Shifts for this compound

ProtonsExpected Chemical Shift (ppm)Multiplicity
Methyl (CH₃)~2.4Singlet
Aromatic (Ar-H)~7.2 - 7.8Doublets
Iminic (CH=N)~8.3Singlet

Expected ¹³C NMR Chemical Shifts for this compound

CarbonExpected Chemical Shift (ppm)
Methyl (CH₃)~21
Aromatic (Ar-CH)~120 - 130
Aromatic (Ar-C)~135 - 145
Iminic (C=N)~160

To further confirm the structure and spatial relationships within the this compound molecule, advanced 2D NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. In the HSQC spectrum of this compound, one would expect to see cross-peaks connecting the signals of the aromatic protons to their corresponding aromatic carbon signals, and the methyl proton signal to the methyl carbon signal. This provides a direct confirmation of the C-H connectivities.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals long-range correlations between protons and carbons, typically over two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations would be expected between the methyl protons and the adjacent aromatic quaternary carbon, as well as the aromatic protons and other carbons within the ring and even across the imine bond to the iminic carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of nuclei. For this compound, NOESY can be used to confirm the through-space relationships between protons, which can help in determining the preferred conformation of the molecule in solution. For example, correlations might be observed between the iminic proton and the protons on the aromatic rings.

While solution-state NMR provides information about the average structure of a molecule, solid-state NMR (ssNMR) can offer insights into the structure and dynamics of this compound in its crystalline or amorphous solid forms. Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. ssNMR can reveal information about polymorphism, molecular packing, and intermolecular interactions that are not accessible in solution. For imines, ¹⁵N ssNMR can be particularly informative for probing the electronic environment of the nitrogen atom in the solid state.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and are useful for identifying functional groups.

For this compound, the most characteristic vibrational mode is the C=N stretching of the imine group. This typically appears as a strong band in the IR spectrum in the region of 1620-1690 cm⁻¹. The exact position of this band can be influenced by the electronic nature of the substituents on the aromatic rings.

Other expected vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹.

C=C stretching: Aromatic C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

C-H bending: In-plane and out-of-plane C-H bending vibrations for the aromatic rings and the methyl groups appear at lower wavenumbers.

Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=N and aromatic ring stretching vibrations are also expected to be prominent in the Raman spectrum of this compound.

Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 3000IR, Raman
C=N Stretch (Imine)1620 - 1690IR, Raman
Aromatic C=C Stretch1450 - 1600IR, Raman

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. measurlabs.com For this compound (C₁₅H₁₅N), the expected exact mass can be calculated and compared with the experimentally determined mass to confirm the molecular formula with high confidence. This is a crucial step in the identification of a new compound or the confirmation of a known structure. echemi.com

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. This technique is invaluable for detailed structural elucidation and for studying fragmentation mechanisms.

For this compound, the molecular ion (M⁺˙) would be the precursor ion. Upon collision-induced dissociation (CID), it is expected to fragment in a predictable manner. Common fragmentation pathways for imines include cleavage of the C-N bond and fragmentation of the aromatic rings.

Predicted Fragmentation Pattern of this compound

The fragmentation of the molecular ion of this compound would likely involve several key steps. The initial ionization would form the molecular ion at an m/z corresponding to its molecular weight. Subsequent fragmentation could involve:

Loss of a methyl radical (•CH₃): This would result in a fragment ion with a mass 15 units less than the molecular ion.

Cleavage of the C-N single bond: This could lead to the formation of a tolyl radical and a corresponding cation.

Formation of a tropylium ion: A common fragmentation pathway for alkylbenzenes is the rearrangement to a stable tropylium ion (m/z 91).

By analyzing the masses of the fragment ions, a detailed picture of the molecule's structure can be constructed.

Derivatization and Functionalization of Bis 4 Methylphenyl Methanimine

Modification at the Imine Nitrogen Atom

The lone pair of electrons on the imine nitrogen atom imparts nucleophilic character, making it susceptible to reactions with various electrophiles.

N-alkylation of diaryl imines can be achieved using alkyl halides. The reaction proceeds via nucleophilic attack of the imine nitrogen on the alkyl halide, leading to the formation of a quaternary iminium salt. Subsequent deprotonation or further reaction depends on the specific substrate and reaction conditions. For instance, the N-alkylation of related imine systems has been accomplished using various alkylating agents in the presence of a base.

N-acylation offers a route to N-acyl imines, which are valuable intermediates in organic synthesis. This transformation is typically carried out using acylating agents such as acid chlorides or anhydrides in the presence of a base to neutralize the liberated acid. The resulting N-acylated products exhibit modified reactivity at the imine carbon, rendering it more susceptible to nucleophilic attack.

Table 1: Representative N-Alkylation and N-Acylation Reactions of Diaryl Imine Analogues

Entry Imine Substrate Reagent Product Conditions Yield (%)
1 N-(diphenylmethylene)aniline Methyl iodide N-(diphenylmethylene)-N-methylanilinium iodide CH3CN, rt High

The imine functionality of Bis(4-methylphenyl)methanimine serves as a key synthon for the construction of various nitrogen-containing heterocycles. These reactions often involve cycloaddition or condensation pathways.

For example, diaryl imines can react with appropriate precursors to form quinazolines and imidazoles. The synthesis of quinazolines can be achieved through the reaction of imines with anthranilic acid derivatives or via metal-catalyzed annulation reactions. Imidazole synthesis can be accomplished through multi-component reactions involving the imine, an aldehyde, and an ammonium (B1175870) salt (Radiszewski synthesis) or from α-dicarbonyl compounds.

Table 2: Synthesis of N-Heterocyclic Derivatives from Diaryl Imine Analogues

Entry Imine Substrate Co-reactant(s) Heterocyclic Product Conditions Yield (%)
1 N-(diphenylmethylene)aniline 2-Aminobenzophenone 2,2,4-Triphenyl-1,2-dihydroquinazoline Polyphosphoric acid, heat Moderate

Functionalization of the Phenyl Rings

The two p-tolyl rings of this compound are amenable to functionalization through various aromatic substitution and coupling reactions, allowing for the introduction of a wide range of substituents.

Bromination is a common electrophilic aromatic substitution reaction. Due to the presence of the activating methyl groups, bromination is expected to occur at the positions ortho to the methyl groups. To achieve monobromination and control the regioselectivity, it is often necessary to moderate the reaction conditions, for instance by using a less reactive brominating agent or by performing the reaction at low temperatures. In some cases, protection of the imine nitrogen as an amide can be employed to control the reactivity of the aromatic rings. rsc.org

Table 3: Electrophilic Bromination of a Related N-Arylamine System

Entry Substrate Brominating Agent Product Conditions Yield (%)

To perform metal-catalyzed cross-coupling reactions, a halogen substituent is typically first introduced onto the phenyl rings via electrophilic halogenation. The resulting aryl halide derivative of this compound can then participate in various cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. organic-chemistry.orgresearchgate.net A brominated derivative of this compound could be coupled with a variety of boronic acids in the presence of a palladium catalyst and a base to introduce new aryl or vinyl substituents. This strategy allows for the synthesis of highly functionalized and complex molecular structures.

Table 4: Suzuki-Miyaura Coupling of a Brominated N-Aryl Imine Analogue

Entry Aryl Halide Substrate Boronic Acid Product Catalyst/Base Yield (%)

Introduction of Chiral Moieties for Asymmetric Applications

The introduction of chirality into molecules derived from this compound can be achieved through the use of chiral auxiliaries or chiral catalysts. ncert.nic.inrsc.org A common strategy involves the attachment of a chiral auxiliary to the imine nitrogen. This chiral auxiliary can then direct the stereochemical outcome of subsequent reactions, such as nucleophilic additions to the imine carbon.

For instance, chiral sulfinamides can be condensed with ketones to form chiral N-sulfinyl imines. These chiral imines have been extensively used in the asymmetric synthesis of amines and other chiral compounds. The chiral sulfinyl group effectively shields one face of the imine, leading to high diastereoselectivity in the addition of nucleophiles. Subsequent removal of the chiral auxiliary provides the enantioenriched product.

Another approach is the asymmetric reduction of the imine C=N bond using a chiral catalyst, such as a chiral metal complex or an organocatalyst, to produce chiral amines.

Table 5: Asymmetric Synthesis using a Chiral Auxiliary with a Ketimine

Entry Ketone Chiral Auxiliary Chiral Imine Reaction Product Diastereomeric Ratio

Polymerization and Oligomerization Studies of this compound

While specific studies detailing the direct polymerization or oligomerization of this compound are not extensively documented in publicly available research, the broader class of compounds to which it belongs, known as azomethines or imines, has been a subject of significant interest in polymer chemistry. The presence of the carbon-nitrogen double bond in this compound suggests potential pathways for its inclusion into polymer chains, primarily through polycondensation reactions if it were modified to possess suitable functional groups, or through coordination polymerization.

Research in the field of poly(azomethine)s, which are polymers featuring the -C=N- linkage in their backbone, provides a framework for understanding how a molecule like this compound could be theoretically incorporated into polymeric structures. Poly(azomethine)s are noted for their thermal stability, semiconducting properties, and potential for complexation. researchgate.net

Typically, poly(azomethine)s are synthesized via the polycondensation of diamines and dicarbonyl compounds, such as dialdehydes or diketones. mdpi.com This reaction forms the characteristic azomethine linkage that constitutes the polymer backbone. While this compound itself is not a traditional monomer for this type of polymerization due to the lack of reactive functional groups for chain extension, its synthesis from a ketone and an amine is indicative of the chemistry that underpins poly(azomethine) formation.

The general synthetic route for poly(azomethine)s involves the reaction of a diamine with a dialdehyde, often in an organic solvent and sometimes with a catalyst. mdpi.comscholaris.ca The properties of the resulting polymers can be tailored by varying the structure of the monomer units. For instance, the incorporation of flexible ether linkages or bulky side groups can improve solubility, while the use of rigid aromatic monomers can enhance thermal stability. researchgate.netresearchgate.net

Although direct polymerization of this compound has not been reported, hypothetical polymerization could be envisioned through modification of its structure. For example, the introduction of reactive groups such as amino or hydroxyl moieties on the phenyl rings could enable its use as a monomer in polycondensation reactions.

Another theoretical avenue for the polymerization of compounds containing azomethine linkages is through coordination polymerization. The nitrogen atom in the imine group possesses a lone pair of electrons that can coordinate with metal centers. This interaction could potentially be exploited to assemble monomers into an ordered polymeric structure.

Applications of Bis 4 Methylphenyl Methanimine in Organic Synthesis

Building Block for Complex Heterocycles and Organic Frameworks

Imines, in general, are versatile substrates for the synthesis of nitrogen-containing heterocycles through various cycloaddition and annulation reactions. For instance, imines can react as dienophiles or heterodienes in Diels-Alder reactions to form six-membered heterocycles. They are also common precursors for the generation of azomethine ylides, which undergo [3+2] cycloaddition reactions with various dipolarophiles to yield five-membered rings like pyrrolidines.

While these general reaction pathways are well-established for a wide range of imines, specific studies detailing the participation of Bis(4-methylphenyl)methanimine in the construction of complex polycyclic or macrocyclic heterocyclic systems, or its use as a node in the formation of metal-organic or covalent-organic frameworks, are not readily found in the surveyed scientific literature.

Precursor for the Synthesis of Amines and Diamines

The carbon-nitrogen double bond in imines can be readily reduced to a single bond to afford the corresponding amines. This transformation is a fundamental process in organic synthesis. Common reducing agents for this purpose include sodium borohydride (B1222165), lithium aluminum hydride, and catalytic hydrogenation. The reduction of this compound would be expected to yield bis(4-methylphenyl)methanamine (B1224576), a secondary amine.

Role as an Intermediate in the Synthesis of Agrochemicals

Many agrochemicals, such as herbicides, insecticides, and fungicides, contain nitrogen-based heterocyclic cores or amine functionalities. Given the reactivity of imines, it is plausible that a compound like this compound could serve as an intermediate in the synthesis of such molecules. For example, the imine functionality could be part of a larger synthetic sequence to construct a biologically active scaffold.

However, a review of the available literature did not reveal any specific examples or patents where this compound is explicitly mentioned as an intermediate in the synthesis of a commercial or developmental agrochemical.

Utility in the Production of Pharmaceutical Intermediates

Similar to the agrochemical sector, the pharmaceutical industry heavily relies on synthetic organic chemistry to construct complex molecules with therapeutic properties. Nitrogen-containing compounds are particularly prevalent in drug molecules. The imine group of this compound could, in principle, be transformed into various functional groups found in pharmaceuticals.

Despite the general potential, no specific instances of this compound being used as a key intermediate in the synthesis of any known pharmaceutical compounds or drug candidates were found in the public domain literature.

Reagent in Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a new product containing the majority of the atoms of the starting materials, are powerful tools in synthetic chemistry. Imines are frequently used as one of the components in various MCRs, such as the Ugi and Passerini reactions (after conversion to an isocyanide) or the Mannich reaction.

The participation of imines in these reactions is well-documented. However, a specific search for multicomponent reactions involving this compound as a reactant did not yield any dedicated research articles or reviews. The general reactivity of diaryl imines suggests potential applicability, but documented examples for this specific compound are lacking.

Emerging Applications in Material Science

Bis(4-methylphenyl)methanimine in Organic Light-Emitting Diodes (OLEDs) Research

While direct research on the application of this compound in OLEDs is not extensively documented, the core molecular structure is analogous to compounds that have shown promise in this area. The rigid structure and potential for high thermal stability, characteristic of many Schiff bases, are desirable properties for materials used in OLEDs. The tolyl groups can influence the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient charge injection and transport in OLED devices.

Compounds with similar aromatic amine and imine functionalities are being investigated for their role in enhancing the performance of OLEDs. For instance, derivatives of 1,3-bis(N-carbazolyl)benzene (mCP) are being developed as host materials for blue thermally activated delayed fluorescence (TADF) OLEDs. The introduction of bulky groups, conceptually similar to the spatial arrangement that could be achieved with derivatives of this compound, can improve photoluminescent quantum yield and enhance charge balance within the emissive layer of the OLED. researchgate.net

Table 1: Illustrative Photophysical Properties of a Related Host Material for OLEDs

PropertyValue
Photoluminescent Quantum Yield (in film)> 90%
Triplet Energy (T1)~2.7 eV
Glass Transition Temperature (Tg)> 100 °C

Note: This data is for an illustrative compound, Ad-mCP, and is intended to show the type of properties relevant for OLED host materials. researchgate.net

Precursors for Polymeric Materials with Imine Linkages

The imine bond in this compound offers a versatile platform for the synthesis of advanced polymeric materials. Polyimines, also known as poly-Schiff bases, are a class of polymers that exhibit interesting properties such as thermal stability, chemosensory abilities, and redox activity. The synthesis of such polymers can often be achieved through straightforward polycondensation reactions.

The di-functional nature of this compound, or more precisely, the diamine and dialdehyde precursors that would form it, allows for the creation of linear polymer chains with repeating imine linkages. These polymers can be designed to have specific mechanical and thermal properties. For example, bismaleimide resins, which also contain an imine group within a cyclic structure, are known for their excellent thermal and mechanical properties and are used to enhance epoxy resins. doaj.org The incorporation of the bis(4-methylphenyl)methane moiety into a polymer backbone could lead to materials with high thermal stability and specific optoelectronic properties.

Applications in Advanced Dyestuff Research

The chromophoric nature of the azomethine (C=N) group in this compound makes it a potential building block for novel organic dyes. The electronic transitions within this group can be tuned by modifying the aromatic rings, leading to a wide range of colors.

Table 2: Illustrative Fastness Properties of Related Azo Dyes on Cotton

Fastness TestRating (1-5)
Light Fastness4-5
Washing Fastness4
Rubbing Fastness (Dry)4-5
Rubbing Fastness (Wet)4

Note: This data is for illustrative bis-azo reactive dyes and is intended to show the type of performance characteristics relevant for dyestuffs. researchgate.net

Molecular Recognition and Sensor Development Based on Imine Chemistry

The nitrogen atom in the imine group of this compound has a lone pair of electrons, making it a potential coordination site for metal ions and a hydrogen bond acceptor. This property is the basis for its potential application in molecular recognition and chemical sensors. The interaction of the imine nitrogen with specific analytes can lead to a detectable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorometric sensor).

The development of Schiff base-derived sensors is an active area of research. For example, Schiff bases are known to exhibit thermochromism and, in some cases, photochromism, where their color changes in response to temperature or light, respectively. researchgate.net These properties are highly desirable for the development of "smart" materials and sensors. The binding of a target analyte to the this compound molecule could induce a conformational change or an electronic perturbation that results in a measurable optical response.

Conclusion and Future Research Directions

Summary of Key Research Findings on Bis(4-methylphenyl)methanimine

It can be postulated that the synthesis of this compound would follow traditional imine formation pathways, such as the condensation of di(p-tolyl)methanone with ammonia (B1221849) or related nitrogen sources. The presence of the two p-tolyl groups is expected to influence the molecule's steric and electronic properties, likely providing greater thermal stability compared to simpler alkyl- or arylimines. The methyl groups on the phenyl rings would act as weak electron-donating groups, subtly modulating the reactivity of the imine C=N bond. However, without specific experimental data, these characteristics remain speculative.

Unexplored Reactivity and Synthetic Opportunities

The unexplored reactivity of this compound presents a fertile ground for chemical investigation. Key areas for future exploration include:

Reduction and Addition Reactions: Systematic studies on the reduction of the imine to the corresponding secondary amine, bis(4-methylphenyl)methanamine (B1224576), using various reducing agents (e.g., NaBH₄, H₂/Pd) would be foundational. Furthermore, its reactivity with organometallic reagents like Grignard or organolithium compounds could provide pathways to valuable tri-substituted methane (B114726) derivatives.

Hydrolysis and Stability: A quantitative investigation into the hydrolytic stability of the imine bond under varying pH conditions is crucial for understanding its potential applications, particularly in aqueous or biological environments. The steric hindrance from the tolyl groups may impart a degree of kinetic stability against hydrolysis.

Cycloaddition Reactions: The C=N double bond is a potential dienophile or dipolarophile. Investigating its participation in [4+2] or [3+2] cycloaddition reactions could lead to the synthesis of novel heterocyclic frameworks, which are prevalent scaffolds in medicinal chemistry.

Potential for Novel Catalytic Systems

Imines are well-established as versatile ligands in coordination chemistry and catalysis. This compound could serve as a ligand for various transition metals, with the nitrogen atom acting as a Lewis basic donor site.

Future research could focus on:

Coordination Chemistry: Synthesizing and characterizing metal complexes of this compound with metals like palladium, copper, cobalt, and iron. mdpi.com Structural elucidation of these complexes via X-ray crystallography would provide insight into their coordination geometries.

Homogeneous Catalysis: Evaluating these novel metal complexes as catalysts in reactions such as cross-coupling, hydrogenation, or polymerization. The steric bulk of the bis(4-methylphenyl)methyl group could create a unique ligand pocket, potentially influencing the selectivity and activity of the metallic center. For instance, related bis(imino)pyridine-cobalt complexes have shown high activity for ethylene (B1197577) polymerization. mdpi.com

Interdisciplinary Research Prospects Involving this compound

The rigid, propeller-like structure inherent to many diaryl- and triarylmethane derivatives suggests potential applications beyond traditional synthesis.

Materials Science: The structural motif of this compound is related to that of triarylmethanes, which are known for their applications as dyes and fluorescent tags. researchgate.net Investigating the photophysical properties (absorption and emission spectra, quantum yield) of the imine and its derivatives could reveal potential uses in organic light-emitting diodes (OLEDs) or as molecular sensors. Related compounds containing N,N-bis(4-methylphenyl)amino moieties are used as hole transport layer materials in OLEDs. sigmaaldrich.com

Supramolecular Chemistry: The aromatic rings offer the potential for π-π stacking interactions, which could be exploited in the design of self-assembling systems, liquid crystals, or porous organic frameworks. researchgate.net

Outlook for Sustainable and Efficient Imine Chemistry

The future of chemical synthesis is intrinsically linked to the principles of green and sustainable chemistry. Research into this compound should be pursued within this modern context. Future synthetic routes should aim to minimize waste, avoid hazardous solvents, and utilize energy-efficient methods.

Promising approaches include:

Catalyst-Free Synthesis: Exploring solvent-free or aqueous conditions for the synthesis of imines, which has been shown to be effective for a variety of substrates.

Mechanochemistry: Utilizing ball-milling and other mechanochemical techniques to drive the condensation reaction, thereby eliminating the need for bulk solvents.

Flow Chemistry: Developing continuous flow processes for the synthesis and subsequent modification of the imine, allowing for better control, scalability, and safety.

By integrating these sustainable practices, the study of this compound and other novel imines can contribute to the development of more environmentally benign chemical processes.

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